Cefathiamidine impurity Cefathiamidine impurity an impurity of Cefathiamidine
Brand Name: Vulcanchem
CAS No.: 1418224-75-5
VCID: VC0193751
InChI: InChI=1S/C10H11BrN2O5S/c11-1-5(15)12-6-8(16)13-7(10(17)18)4(2-14)3-19-9(6)13/h6,9,14H,1-3H2,(H,12,15)(H,17,18)/t6-,9-/m1/s1
SMILES: C1C(=C(N2C(S1)C(C2=O)NC(=O)CBr)C(=O)O)CO
Molecular Formula: C10H11BrN2O5S
Molecular Weight: 351.18

Cefathiamidine impurity

CAS No.: 1418224-75-5

Cat. No.: VC0193751

Molecular Formula: C10H11BrN2O5S

Molecular Weight: 351.18

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cefathiamidine impurity - 1418224-75-5

Specification

CAS No. 1418224-75-5
Molecular Formula C10H11BrN2O5S
Molecular Weight 351.18
IUPAC Name (6R,7R)-7-[(2-bromoacetyl)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C10H11BrN2O5S/c11-1-5(15)12-6-8(16)13-7(10(17)18)4(2-14)3-19-9(6)13/h6,9,14H,1-3H2,(H,12,15)(H,17,18)/t6-,9-/m1/s1
SMILES C1C(=C(N2C(S1)C(C2=O)NC(=O)CBr)C(=O)O)CO

Introduction

Classification and Types of Cefathiamidine Impurities

Structural Classification

Cefathiamidine impurities can be classified based on their structural relationship to the parent compound. Some impurities retain major structural elements of cefathiamidine with minor modifications, while others may be completely different chemical entities formed during synthesis or degradation processes.

Process-Related vs. Degradation-Related Impurities

Process-related impurities arise during the manufacturing process and include starting materials, intermediates, by-products, and reagents used in synthesis. Degradation-related impurities form during storage or under stress conditions such as exposure to light, heat, humidity, or pH changes .

Polymeric Impurities

Similar to other cephalosporins like cefotaxime, cefathiamidine can form polymeric impurities such as dimers and trimers. These polymeric structures can significantly alter the pharmacokinetic and pharmacodynamic properties of the drug .

Origin and Formation Mechanisms

Synthetic Pathways

Cefathiamidine impurities can originate from various sources during synthesis:

  • Side reactions during the formation of the β-lactam ring

  • Incomplete reactions leading to intermediates remaining in the final product

  • Reactions with reagents or catalysts used in the synthetic process

  • Contamination from starting materials or reagents

Degradation Pathways

Degradation-related impurities form through several mechanisms:

  • Hydrolysis of the β-lactam ring under acidic or basic conditions

  • Oxidation of sulfur-containing moieties

  • Photolytic degradation

  • Thermal decomposition

  • Polymerization reactions leading to dimer and trimer formation

TechniqueApplicationInformation Obtained
HPLCSeparation and quantificationPurity levels, retention times
HPSECPolymer separationSeparation based on molecular size
RP-HPLCImpurity isolationPurification for further analysis
UV SpectroscopyChromophore identificationCharacteristic absorption peaks
IR SpectroscopyFunctional group analysisBond types and molecular structure
1H-NMRHydrogen environmentProton signals and coupling patterns
13C-NMRCarbon frameworkCarbon atom positions and types
2D NMRStructural correlationsCOSY, HSQC, HMBC for complete structure elucidation
HR-MSMolecular formulaExact mass and fragmentation patterns

Pharmaceutical Relevance and Regulatory Considerations

Impact on Drug Quality

Cefathiamidine impurities can affect several aspects of drug quality:

  • Efficacy - Impurities may reduce the concentration of active ingredient or interfere with its mechanism of action

  • Stability - Some impurities can catalyze degradation of the active ingredient

  • Bioavailability - Impurities may affect dissolution, absorption, or metabolism

  • Crystallization - Impurities can influence crystal habits and polymorphic forms

Regulatory Guidelines

Regulatory agencies including the FDA, EMA, and various pharmacopoeias have established guidelines for impurity profiling and control:

  • ICH Q3A(R2) and Q3B(R2) guidelines provide thresholds for reporting, identification, and qualification of impurities

  • International Pharmacopoeias (IP, BP, USP) include limit tests for allowable levels of impurities

  • Manufacturers must ensure that impurities are identified, quantified, and controlled within specified limits

Control Strategies for Cefathiamidine Impurities

Process Optimization

Optimizing the synthesis process is critical for minimizing impurity formation:

  • Selecting high-quality starting materials and reagents

  • Controlling reaction parameters (temperature, pH, time)

  • Optimizing catalyst systems

  • Developing efficient purification methods

The preparation method of high-purity cefathiamidine described in patent literature aims to reduce impurity content through optimized synthesis conditions, resulting in purity levels exceeding 92% .

Purification Techniques

Various purification techniques are employed to remove cefathiamidine impurities:

  • Recrystallization under controlled conditions

  • Chromatographic purification

  • Extraction methods

  • Precipitation techniques

Stability Enhancement

Strategies to enhance stability and reduce degradation-related impurities include:

  • Appropriate packaging materials

  • Storage under controlled temperature and humidity

  • Addition of stabilizers

  • pH adjustment of formulations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator